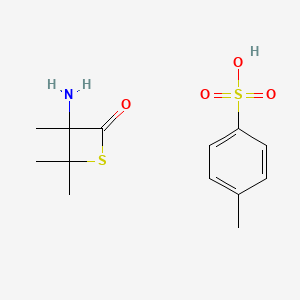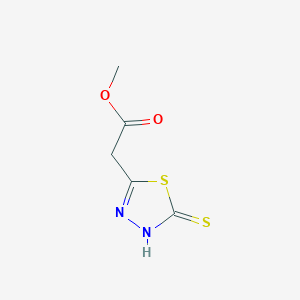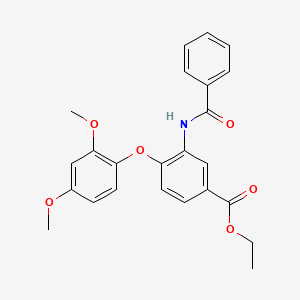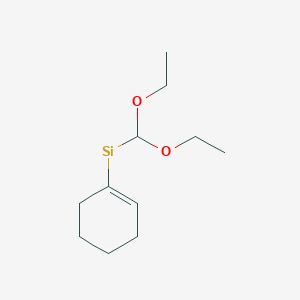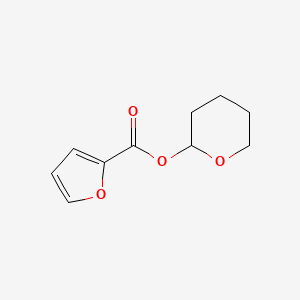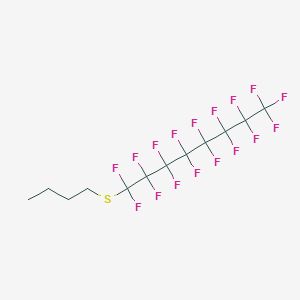
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane is a fluorinated organic compound characterized by the presence of a butylsulfanyl group attached to a highly fluorinated octane backbone. This compound is notable for its unique chemical properties, which are influenced by the extensive fluorination and the presence of the sulfur-containing butylsulfanyl group.
准备方法
The synthesis of 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane typically involves the reaction of a fluorinated octane derivative with a butylsulfanyl precursor. One common method includes the nucleophilic substitution reaction where a fluorinated octane halide reacts with butylthiol in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the fluorinated intermediates.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of specialized fluorination techniques and reagents is crucial to achieve the high degree of fluorination observed in this compound.
化学反应分析
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced under specific conditions, although the extensive fluorination makes it relatively resistant to reduction.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as thiolates or amines replace the butyl group.
Elimination: Under certain conditions, elimination reactions can lead to the formation of alkenes or alkynes from the butylsulfanyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of sulfur-containing derivatives.
科学研究应用
1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of extensive fluorination on chemical reactivity and stability. Its unique structure makes it a valuable tool for investigating fluorine-sulfur interactions.
Biology: The compound’s hydrophobic and lipophobic properties make it useful in studying membrane interactions and the behavior of fluorinated compounds in biological systems.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly due to its ability to interact with lipid membranes and its resistance to metabolic degradation.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane involves its interaction with molecular targets through its fluorinated and sulfur-containing moieties. The extensive fluorination imparts high chemical stability and resistance to metabolic breakdown, while the butylsulfanyl group can engage in specific interactions with proteins and lipids. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar compounds to 1-(Butylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane include other fluorinated sulfanyl derivatives, such as:
- 1-(Methylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- 1-(Ethylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
- 1-(Propylsulfanyl)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
These compounds share the extensive fluorination and the presence of a sulfanyl group but differ in the length and structure of the alkyl chain attached to the sulfur atom. The uniqueness of this compound lies in its specific alkyl chain length, which influences its chemical reactivity and interaction with biological systems.
属性
CAS 编号 |
89883-20-5 |
|---|---|
分子式 |
C12H9F17S |
分子量 |
508.24 g/mol |
IUPAC 名称 |
1-butylsulfanyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane |
InChI |
InChI=1S/C12H9F17S/c1-2-3-4-30-12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3 |
InChI 键 |
SOYPEPJSTLHETI-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


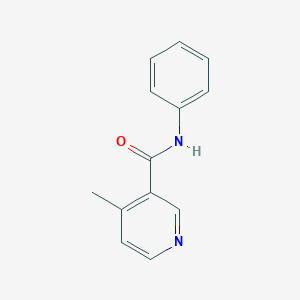
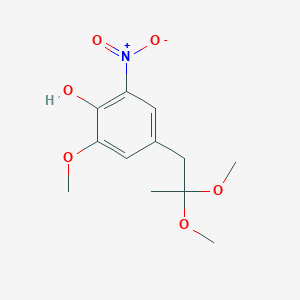
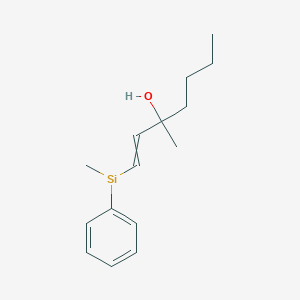
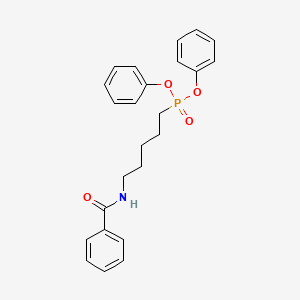
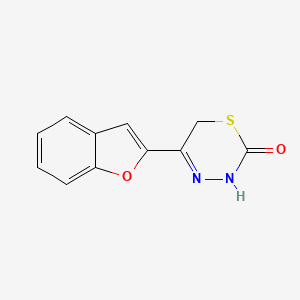
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)


